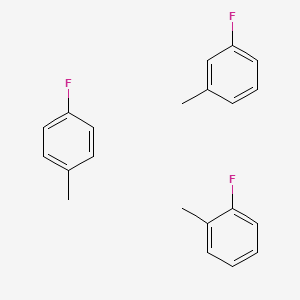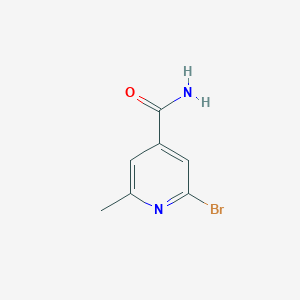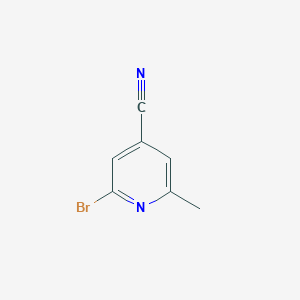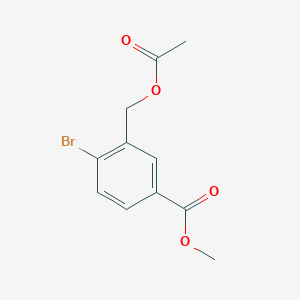
Toluene, alpha-fluoro-
Übersicht
Beschreibung
Toluene, alpha-fluoro- is an organic compound where a fluorine atom is substituted at the alpha position of the toluene molecule This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties due to the presence of the highly electronegative fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Toluene, alpha-fluoro- can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of toluene using fluorinating agents such as Selectfluor. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature. Another method involves the use of electrochemical fluorination, where toluene is subjected to electrolysis in the presence of hydrogen fluoride .
Industrial Production Methods: Industrial production of Toluene, alpha-fluoro- often employs the Simons’ process, which involves the electrochemical fluorination of toluene in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds and is widely used in the industry .
Analyse Chemischer Reaktionen
Types of Reactions: Toluene, alpha-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha-fluorobenzyl alcohol or alpha-fluorobenzaldehyde.
Reduction: Reduction reactions can convert Toluene, alpha-fluoro- to alpha-fluorotoluene.
Substitution: The fluorine atom in Toluene, alpha-fluoro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Alpha-fluorobenzyl alcohol, alpha-fluorobenzaldehyde.
Reduction: Alpha-fluorotoluene.
Substitution: Various substituted toluene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Toluene, alpha-fluoro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Toluene, alpha-fluoro- is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of Toluene, alpha-fluoro- involves the interaction of the fluorine atom with various molecular targets. The electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity. In biological systems, the compound can interact with enzymes and receptors, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorotoluene
- 4-Fluorotoluene
- Benzyl fluoride
Comparison: Toluene, alpha-fluoro- is unique due to the position of the fluorine atom at the alpha position, which can significantly influence its chemical reactivity and biological activity compared to other fluorotoluene isomers. For example, 2-fluorotoluene and 4-fluorotoluene have the fluorine atom at different positions on the aromatic ring, leading to different electronic effects and reactivity patterns .
Eigenschaften
IUPAC Name |
1-fluoro-2-methylbenzene;1-fluoro-3-methylbenzene;1-fluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7F/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8/h3*2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPLJORCYDMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)F.CC1=CC(=CC=C1)F.CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorotoluenes appears as a colorless liquid with a benzene-like odor. Mixture of three isomers. Insoluble in water and about the same density as water. May irritate skin and eyes. Used to make plastics. | |
| Record name | FLUOROTOLUENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25496-08-6 | |
| Record name | FLUOROTOLUENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, fluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















